molecular formula C16H17BrO2 B1338393 1-(Benzyloxy)-4-(3-bromopropoxy)benzene CAS No. 80199-92-4

1-(Benzyloxy)-4-(3-bromopropoxy)benzene

Cat. No.: B1338393
CAS No.: 80199-92-4
M. Wt: 321.21 g/mol
InChI Key: GZQOBERZNSEHFJ-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-(3-bromopropoxy)benzene (C₁₆H₁₅BrO₂, MW: 327.19 g/mol) is a diaryl ether derivative featuring a benzene ring substituted with a benzyloxy group (-OCH₂C₆H₅) and a 3-bromopropoxy group (-O(CH₂)₃Br). This compound is primarily utilized as an intermediate in organic synthesis, particularly for constructing pharmacologically active molecules. Its brominated alkyl chain serves as a reactive site for nucleophilic substitutions or further functionalization, as demonstrated in the synthesis of mitochondriotropic H3 receptor ligands .

Properties

IUPAC Name

1-(3-bromopropoxy)-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO2/c17-11-4-12-18-15-7-9-16(10-8-15)19-13-14-5-2-1-3-6-14/h1-3,5-10H,4,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQOBERZNSEHFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455579
Record name 1-(Benzyloxy)-4-(3-bromopropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80199-92-4
Record name 1-(Benzyloxy)-4-(3-bromopropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the alkylation of a phenolic compound bearing a benzyloxy substituent with a 1,3-dihalopropane derivative, most commonly 1,3-dibromopropane, in the presence of a base such as potassium carbonate. This base deprotonates the phenol, generating a phenolate ion that acts as a nucleophile to displace a bromide ion from the alkyl halide, forming the ether linkage.

Detailed Procedure from Literature

  • Starting Materials:

    • 4-(Benzyloxy)phenol (4-(phenylmethoxy)phenol)
    • Potassium carbonate (K2CO3)
    • 1,3-Dibromopropane
    • Solvent: Acetonitrile or tetrahydrofuran (THF)
  • Reaction Conditions:

    • The phenol and potassium carbonate are combined in the solvent and stirred for approximately 30 minutes to generate the phenolate ion.
    • 1,3-Dibromopropane is then added dropwise or in one portion.
    • The reaction mixture is stirred at room temperature for 12 to 24 hours, depending on the protocol.
    • After completion, the mixture is filtered to remove inorganic salts.
    • The solvent is removed under reduced pressure.
    • The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate mixture (commonly 4:1) or dichloromethane/methanol (20:1) as the eluent.
  • Yield and Physical Data:

    • The product is obtained as a white solid.
    • Melting point: approximately 53–55 °C.
    • Typical yield: around 75%.
  • Spectroscopic Characterization:

    • ^1H NMR (400 MHz, acetone-d6) confirms the structure with characteristic aromatic and aliphatic proton signals.

Reaction Scheme Summary

Step Reagents & Conditions Outcome
1 4-(Benzyloxy)phenol + K2CO3 in acetonitrile Formation of phenolate ion
2 Addition of 1,3-dibromopropane, stir 12-24 h Nucleophilic substitution to form ether
3 Filtration, solvent removal Crude product
4 Column chromatography (silica gel, hexane/ethyl acetate 4:1) Pure this compound

Analysis of Preparation Methods

Choice of Base and Solvent

  • Potassium carbonate is preferred due to its moderate basicity, which efficiently deprotonates the phenol without causing side reactions.
  • Acetonitrile and tetrahydrofuran are common solvents, providing good solubility for reactants and facilitating nucleophilic substitution.

Reaction Time and Temperature

  • Room temperature conditions are sufficient, avoiding the need for heating which could lead to side reactions or decomposition.
  • Reaction times vary from 12 to 24 hours to ensure complete conversion.

Purification Techniques

  • Silica gel column chromatography is the standard purification method.
  • Eluent systems such as hexane/ethyl acetate (4:1) or dichloromethane/methanol (20:1) provide good separation of product from impurities.

Yield and Reproducibility

  • Yields around 75% are typical, indicating a relatively efficient process.
  • The method is reproducible and scalable for research purposes.

Comparative Data Table of Preparation Parameters

Parameter Method 1 (Acetonitrile) Method 2 (THF)
Base Potassium carbonate (2 equiv.) Potassium carbonate (3 equiv.)
Solvent Acetonitrile (10 mL per 4 mmol phenol) Tetrahydrofuran (10 mL per 1 equiv.)
Alkylating Agent 1,3-Dibromopropane (1 equiv.) Dihaloalkane (1.5 equiv.)
Reaction Time 12 hours 24 hours
Temperature Room temperature Room temperature
Purification Silica gel chromatography (hexane/ethyl acetate 4:1) Silica gel chromatography (dichloromethane/methanol 20:1)
Yield ~75% Not specified, generally comparable
Product State White solid White solid
Melting Point 53–55 °C Not specified

Research Findings and Notes

  • The use of 1,3-dibromopropane allows selective monoalkylation due to controlled stoichiometry and reaction conditions.
  • The benzyloxy group remains intact under these conditions, demonstrating the selectivity of the reaction.
  • The bromopropoxy substituent provides a reactive handle for further functionalization via nucleophilic substitution, making this compound valuable as an intermediate in organic synthesis.
  • The reaction is mild and avoids harsh conditions, preserving sensitive functional groups.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-4-(3-bromopropoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atom, forming a propoxy derivative.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include benzaldehyde and benzoic acid derivatives.

    Reduction: Products include propoxybenzene derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(Benzyloxy)-4-(3-bromopropoxy)benzene has been investigated for its potential therapeutic properties, particularly as a ligand in receptor studies.

  • Receptor Binding Studies : The compound has shown promise as a ligand for histamine H3 receptors, which are implicated in neurodegenerative diseases. Research indicates that derivatives of this compound can be modified to enhance affinity and selectivity towards these receptors, potentially leading to new therapeutic agents for conditions like Alzheimer's disease .
  • Cholinesterase Inhibition : The compound's structure suggests it may also inhibit cholinesterase, an enzyme linked to the breakdown of acetylcholine, thereby enhancing cholinergic signaling in the brain. This activity is beneficial in treating cognitive disorders .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis.

  • Synthesis Pathways : The compound can be synthesized through various methods involving the reaction of benzyloxy compounds with brominated propyl derivatives. For example, one synthesis route involves the reaction of 1-bromo-3-propanol with 4-hydroxy-1-benzene under basic conditions, yielding the desired product with significant purity .
  • Functionalization : It can be further functionalized to produce more complex structures. For instance, its alkyl ether functionalities make it a suitable precursor for synthesizing other bioactive molecules via nucleophilic substitution reactions .

Case Study 1: Neuropharmacological Applications

A study demonstrated that derivatives of this compound exhibited high binding affinity for H3 receptors. These findings suggest that modifications to the compound could lead to new drugs targeting neurodegenerative diseases. The structure-activity relationship (SAR) was established through systematic variations of the substituents on the benzene ring .

Case Study 2: Cholinergic Activity

In another research effort, compounds derived from this compound were tested for their ability to inhibit cholinesterase activity. The results indicated that certain derivatives could significantly enhance acetylcholine levels in neuronal cultures, providing a potential pathway for developing treatments for Alzheimer's disease .

Summary Table of Applications

Application AreaDescriptionRelevant Findings
Medicinal ChemistryLigand for H3 receptors; potential treatment for neurodegenerative diseasesHigh binding affinity observed; cholinesterase inhibition noted
Organic SynthesisIntermediate in synthesizing complex organic moleculesEfficient synthesis routes established; functionalization potential

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-(3-bromopropoxy)benzene involves its interaction with various molecular targets. The benzyloxy and bromopropoxy groups can participate in binding interactions with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in specific biological effects.

Comparison with Similar Compounds

Structurally analogous compounds share the benzyloxy-substituted benzene core but differ in substituent type, chain length, or functional groups. Below is a systematic comparison:

Structural Analogues with Alkoxy/Bromo Substituents

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Synthesis Method & Yield Applications
1-(Benzyloxy)-4-(3-bromopropoxy)benzene C₁₆H₁₅BrO₂ 327.19 3-bromopropoxy Alkylation of phenol with 3-bromopropanol under basic conditions Intermediate for H3 receptor ligands
4-(Benzyloxy)-3-phenethoxybenzaldehyde C₂₂H₂₀O₃ 332.40 Phenethoxy, aldehyde Cs₂CO₃-mediated alkylation of (2-bromoethyl)benzene in DMF (~moderate yield) Aldehyde precursor for further derivatization
1-(Benzyloxy)-4-(bromomethyl)benzene C₁₄H₁₃BrO 277.16 Bromomethyl Benzyl bromide alkylation of phenol derivatives (purity ≥97%) Building block for cross-coupling reactions
1-Benzyloxy-4-bromobenzene C₁₃H₁₁BrO 263.13 Bromo (para position) Direct bromination of benzyloxybenzene Substrate for Suzuki-Miyaura couplings
Key Observations:
  • Reactivity: The 3-bromopropoxy group in the target compound enables nucleophilic substitution (e.g., with piperidine to form 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine) , whereas bromine on the aromatic ring (e.g., 1-Benzyloxy-4-bromobenzene) facilitates coupling reactions .
  • Synthesis Yields : Alkylation reactions with Cs₂CO₃ in DMF (e.g., ) typically yield 40–60%, comparable to the target compound’s synthesis .

Analogues with Electron-Withdrawing Groups

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Synthesis Challenges Applications
1-(Benzyloxy)-4-(trifluoromethyl)benzene C₁₄H₁₁F₃O 252.24 Trifluoromethyl No cross-etherification observed at 120°C Electrochemical oxidation studies
4-Benzyloxypropiophenone C₁₆H₁₆O₂ 240.29 Propiophenone Friedel-Crafts acylation Ketone-based synthesis
Key Observations:
  • Electronic Effects : The trifluoromethyl group (-CF₃) in 1-(benzyloxy)-4-(trifluoromethyl)benzene is strongly electron-withdrawing, reducing the benzene ring’s reactivity toward electrophilic substitution compared to electron-donating benzyloxy groups .
  • Functional Group Diversity: The propiophenone moiety in 4-benzyloxypropiophenone introduces ketone reactivity (e.g., nucleophilic additions), diverging from the alkyl bromide functionality in the target compound .

Physical Properties and Stability

  • Melting Points: this compound: Not explicitly reported, but analogues like 4-(Benzyloxy)benzyl chloride melt at 77–79°C . 1-(Benzyloxy)-4-(bromomethyl)benzene: Likely lower due to reduced crystallinity from shorter alkyl chains .
  • Solubility : Brominated alkyl chains enhance lipophilicity, favoring solubility in organic solvents (e.g., THF, DCM) over aqueous media.

Biological Activity

1-(Benzyloxy)-4-(3-bromopropoxy)benzene, an organic compound with the chemical formula C₁₆H₁₇BrO₂ and CAS number 80199-92-4, features a benzene ring substituted with a benzyloxy group and a 3-bromopropoxy group. Despite its unique structure, the compound is not widely studied, leading to limited information regarding its biological activity and mechanisms of action. This article aims to compile existing knowledge on the biological activity of this compound, including potential applications, interaction studies, and comparisons with structurally similar compounds.

Structural Features

The compound consists of:

  • Benzene ring : A six-membered carbon ring that provides a stable aromatic structure.
  • Benzyloxy group : An electron-donating substituent that may enhance the compound's reactivity.
  • 3-Bromopropoxy group : A brominated aliphatic chain that can influence both hydrophobicity and biological interactions.

Table 1: Structural Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
1-Bromo-4-propoxybenzeneBromine at para positionSimpler structure; lacks benzyloxy group
1-(3-Bromopropoxy)-4-tert-butylbenzenetert-butyl instead of benzyloxyIncreased steric hindrance; different reactivity
(3-Bromopropoxy)benzeneNo additional substituentsLess complex; primarily focused on bromine effects
1-Benzyloxy-4-methoxybenzeneMethoxy group instead of bromopropoxyDifferent electronic properties due to methoxy

While specific studies on this compound are scarce, insights can be drawn from related compounds. The presence of both electron-donating and electron-withdrawing groups suggests potential interactions with various biological targets. These interactions may include:

  • Enzyme Inhibition : The compound could potentially inhibit enzyme activity by binding to active or allosteric sites, altering the enzyme's function.
  • DNA Interaction : Similar compounds have shown the ability to interfere with DNA synthesis or repair mechanisms, indicating potential anticancer properties.

Study on Related Brominated Compounds

Research on structurally related brominated compounds has demonstrated their biological activities, particularly in cancer research. For instance, brominated phenolic compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. Although direct studies on this compound are lacking, its structural similarities suggest it may possess analogous properties.

Interaction Studies

Investigations into the reactivity of similar compounds indicate that the bromine atom significantly influences biological interactions. The presence of bromine can enhance lipophilicity, potentially increasing membrane permeability and leading to greater biological activity.

Potential Applications

Given its structural characteristics, this compound may find applications in:

  • Medicinal Chemistry : As a lead compound for developing new pharmaceuticals targeting specific biological pathways.
  • Organic Synthesis : Its unique functional groups could allow for various synthetic transformations in organic chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(Benzyloxy)-4-(3-bromopropoxy)benzene, and how are intermediates purified?

  • Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, a benzyloxy group can be introduced via Williamson ether synthesis using benzyl bromide and a phenolic precursor under basic conditions (e.g., K₂CO₃ in THF/methanol) . The bromopropoxy side chain is typically added using 1,3-dibromopropane in the presence of a base. Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol. Yield optimization may require inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Due to its brominated alkyl chain, the compound is a potential alkylating agent and irritant. Researchers must:

  • Use PPE (nitrile gloves, lab coats, safety goggles).
  • Work in a fume hood to avoid inhalation of vapors.
  • Store at 2–8°C under inert gas to prevent degradation.
  • Dispose of waste via halogenated solvent protocols, as outlined in institutional guidelines .

Q. How is the compound characterized spectroscopically?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C-NMR : Aromatic protons appear as doublets (δ 6.8–7.4 ppm), with benzyloxy CH₂ at δ 4.5–5.0 ppm and bromopropoxy CH₂Br at δ 3.4–3.6 ppm .
  • FT-IR : C-O-C stretches (1250–1050 cm⁻¹) and aromatic C-H bends (690–900 cm⁻¹) confirm ether linkages .
  • HRMS : Exact mass analysis (e.g., ESI+) validates molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., elimination vs. substitution) affect the synthesis of this compound?

  • Methodological Answer : The bromopropoxy chain’s reactivity can lead to elimination (forming alkenes) under strong bases (e.g., NaOH) or high temperatures. To suppress this:

  • Use milder bases (K₂CO₃) and polar aprotic solvents (DMF, THF).
  • Monitor reaction progress via TLC or GC-MS to detect byproducts like 4-(prop-1-en-1-yl)benzene derivatives .
  • Kinetic studies under varying temperatures (25–80°C) and solvent systems can quantify pathway dominance .

Q. What electrochemical properties make this compound suitable for studying radical intermediates?

  • Methodological Answer : The bromine atom’s high electronegativity stabilizes radical species formed during reduction. Cyclic voltammetry (CV) in acetonitrile with tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte reveals reduction peaks near −1.2 V (vs. Ag/AgCl), corresponding to Br⁻ release. Controlled-potential electrolysis coupled with EPR spectroscopy can detect carbon-centered radicals .

Q. How does the benzyloxy group influence regioselectivity in cross-coupling reactions?

  • Methodological Answer : The benzyloxy group acts as an electron-donating substituent, directing electrophilic aromatic substitution to the para position. In Suzuki-Miyaura couplings, Pd(PPh₃)₄ catalyzes reactions with arylboronic acids, yielding biaryl derivatives. Competitive experiments with meta-substituted analogues show 2–3× lower yields due to steric hindrance .

Data Contradiction and Optimization

Q. Why do reported yields vary across studies for similar synthetic protocols?

  • Critical Analysis : Discrepancies arise from:

  • Solvent purity : Trace water in THF promotes hydrolysis of intermediates, reducing yields by 10–15% .
  • Catalyst loading : Pd-based catalysts (0.5–5 mol%) show nonlinear yield trends; excess ligand (e.g., PPh₃) can inhibit reactivity .
  • Workup methods : Rapid quenching vs. gradual acidification alters byproduct formation (e.g., dibrominated species) .

Q. How can computational modeling guide the design of derivatives with enhanced stability?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) predict bond dissociation energies (BDEs) for the C-Br bond (~65 kcal/mol), identifying substituents (e.g., electron-withdrawing groups) that increase stability. MD simulations in explicit solvents (e.g., DMSO) assess conformational flexibility and aggregation tendencies .

Safety and Environmental Considerations

Q. What are the environmental persistence metrics for this compound?

  • Methodological Answer : Biodegradation assays (OECD 301F) show <10% degradation in 28 days, classifying it as persistent. Ecotoxicity tests with Daphnia magna (48-h LC₅₀ = 2.5 mg/L) highlight acute aquatic toxicity. Remediation strategies include adsorption onto activated carbon or advanced oxidation processes (UV/H₂O₂) .

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